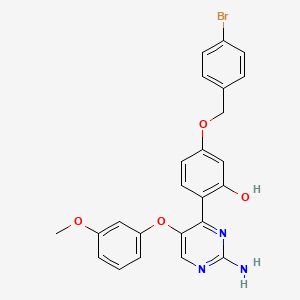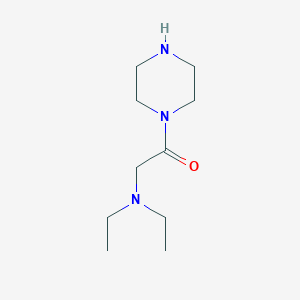
2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide is a complex organic compound that features a phenyl group, a thiophene ring, and an isoxazole ring within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide typically involves multiple steps, starting with the preparation of the thiophene and isoxazole precursors. These precursors are then reacted under specific conditions to form the final compound. Common synthetic routes include:
Condensation Reactions: : Thiophene derivatives are often condensed with isocyanates or carbonyl compounds to form the isoxazole ring.
Amide Bond Formation: : The amide bond between the phenyl group and the isoxazole ring is typically formed using coupling reagents like carbodiimides or peptide coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the isoxazole ring or the amide bond.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and isoxazole rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA, and chromium-based oxidants.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Electrophilic substitution reactions may use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium hydride (NaH).
Major Products Formed
Oxidation: : Sulfoxides and sulfones are common oxidation products.
Reduction: : Reduced forms of the isoxazole ring or the amide bond can be obtained.
Substitution: : Substituted thiophene and isoxazole derivatives are formed.
Applications De Recherche Scientifique
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may exhibit biological activity, making it useful in drug discovery and development.
Medicine: : Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.
Industry: : It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.
Comparaison Avec Des Composés Similaires
2-phenyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)butanamide can be compared to other similar compounds, such as:
Thiophene derivatives: : These compounds share the thiophene ring but may differ in their substituents and functional groups.
Isoxazole derivatives: : Similar to the isoxazole ring in the compound, but with different substituents.
Phenyl-containing compounds: : These compounds have a phenyl group but may lack the thiophene or isoxazole rings.
The uniqueness of this compound lies in its combination of phenyl, thiophene, and isoxazole rings, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
2-phenyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-15(13-7-4-3-5-8-13)18(21)19-12-14-11-16(22-20-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCPDXSCNUXGWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2800010.png)
![[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2800013.png)



![N-(2,5-difluorophenyl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2800020.png)




![4-[(2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2800027.png)
![2-(4-chlorophenyl)-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2800028.png)

